molecular formula C19H20N2OS B11561854 2-{[(E)-(4-propoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4-propoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11561854
M. Wt: 324.4 g/mol
InChI Key: GDIMANQHQSGLIP-FYJGNVAPSA-N
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Description

2-[(E)-[(4-PROPOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a propoxyphenyl group and a carbonitrile group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-PROPOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 4-propoxybenzaldehyde with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in a solvent like ethanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-PROPOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the carbonitrile group, such as amines.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-[(E)-[(4-PROPOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-PROPOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The propoxyphenyl and carbonitrile groups may play a crucial role in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(4-PROPOXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core, coupled with the propoxyphenyl and carbonitrile groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(E)-(4-propoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C19H20N2OS/c1-2-11-22-15-9-7-14(8-10-15)13-21-19-17(12-20)16-5-3-4-6-18(16)23-19/h7-10,13H,2-6,11H2,1H3/b21-13+

InChI Key

GDIMANQHQSGLIP-FYJGNVAPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N

Origin of Product

United States

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